N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide
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Overview
Description
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, dimethoxyphenyl moiety, and a furan ring
Mechanism of Action
Target of Action
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is structurally similar to N-benzyl substituted phenethylamine hallucinogens . The primary target of this compound is the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound exhibits dramatic selectivity for 5-HT2A receptors . It acts as an agonist at these receptors . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2A receptors, activating them .
Biochemical Pathways
It is known that the activation of 5-ht2a receptors can lead to several downstream effects, including the release of neurotransmitters such as dopamine and glutamate .
Pharmacokinetics
As a structurally similar compound to n-benzyl substituted phenethylamine hallucinogens, it is likely to have similar pharmacokinetic properties .
Result of Action
The activation of 5-HT2A receptors by this compound can lead to hallucinogen-like effects . These effects are thought to be due to the increased release of neurotransmitters such as dopamine and glutamate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific characteristics of the 5-HT2A receptors in different individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and furan-based molecules. Examples are:
- 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH)
- Various pyridine derivatives
Uniqueness
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both cyano and furan moieties provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-5-15-11(2)8-17(24-15)18(21)20-14(10-19)13-7-6-12(22-3)9-16(13)23-4/h6-9,14H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRNUDBLKZHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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